REACTION_SMILES
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[CH3:1][CH:2]([CH3:3])[S:4](=[O:5])(=[O:6])[NH:7][CH:8]1[CH:9]([O:14][CH2:15][c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[CH2:10][CH2:11][CH2:12][CH2:13]1.[CH3:22][CH2:23][OH:24]>>[CH3:1][CH:2]([CH3:3])[S:4](=[O:5])(=[O:6])[NH:7][CH:8]1[CH:9]([OH:14])[CH2:10][CH2:11][CH2:12][CH2:13]1
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Name
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CC(C)S(=O)(=O)NC1CCCCC1OCc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)S(=O)(=O)NC1CCCCC1OCc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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CC(C)S(=O)(=O)NC1CCCCC1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |